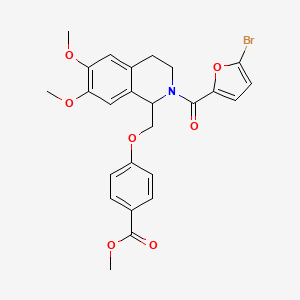
Methyl 4-((2-(5-bromofuran-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-((2-(5-bromofuran-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines a benzoate ester, a tetrahydroisoquinoline moiety, and a bromofuran group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-(5-bromofuran-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps:
-
Formation of the Tetrahydroisoquinoline Core: : The initial step involves the synthesis of the tetrahydroisoquinoline core, which can be achieved through the Pictet-Spengler reaction. This reaction involves the condensation of a phenethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst.
-
Introduction of the Bromofuran Group: : The bromofuran moiety can be introduced via a bromination reaction of a furan derivative. This step often requires the use of bromine or N-bromosuccinimide (NBS) as the brominating agent.
-
Coupling Reactions: : The final step involves the coupling of the bromofuran and tetrahydroisoquinoline intermediates with the benzoate ester. This can be achieved through esterification or amidation reactions, depending on the specific functional groups present on the intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and bromination steps, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and tetrahydroisoquinoline moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction reactions can target the carbonyl groups within the compound. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used.
-
Substitution: : The bromine atom in the bromofuran group can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate these reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 4-((2-(5-bromofuran-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of tetrahydroisoquinoline derivatives with biological targets. Its bromofuran moiety may also facilitate the study of halogen bonding in biological systems.
Medicine
Potential medicinal applications include the development of new drugs targeting neurological disorders, given the presence of the tetrahydroisoquinoline core, which is known to interact with various neurotransmitter receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique combination of functional groups in its structure.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(5-bromofuran-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is likely to involve interactions with specific molecular targets such as enzymes or receptors. The tetrahydroisoquinoline moiety can mimic neurotransmitters, potentially modulating receptor activity. The bromofuran group may participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((2-(5-bromofuran-2-carbonyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- This compound
- This compound
Uniqueness
The uniqueness of This compound lies in its combination of a tetrahydroisoquinoline core with a bromofuran group and a benzoate ester. This specific arrangement of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C25H24BrNO7 |
|---|---|
Molecular Weight |
530.4 g/mol |
IUPAC Name |
methyl 4-[[2-(5-bromofuran-2-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C25H24BrNO7/c1-30-21-12-16-10-11-27(24(28)20-8-9-23(26)34-20)19(18(16)13-22(21)31-2)14-33-17-6-4-15(5-7-17)25(29)32-3/h4-9,12-13,19H,10-11,14H2,1-3H3 |
InChI Key |
SRBMTIHQGRLSES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(O3)Br)COC4=CC=C(C=C4)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















